2-(4-aminophenoxy)-N-ethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenoxy)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUNYGVCQZKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588158 | |
| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52547-49-6 | |
| Record name | 2-(4-Aminophenoxy)-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenoxy)-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 2-(4-aminophenoxy)-N-ethylacetamide in Organic Solvents
Disclaimer: Publicly available experimental solubility data for 2-(4-aminophenoxy)-N-ethylacetamide is limited.[1] This guide, therefore, serves as a comprehensive framework based on established physicochemical principles and standard industry methodologies. It provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to determine and analyze the solubility profile of this compound or structurally similar molecules.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that governs its behavior throughout the drug development lifecycle. From biopharmaceutical performance, such as absorption and bioavailability, to practical considerations in manufacturing, such as crystallization and purification, a thorough understanding of an API's solubility is indispensable.[2][3] The process of crystallization, essential for obtaining high-purity solid-state forms, is fundamentally dependent on the solubility of the compound in various solvent systems.[2] This guide focuses on this compound, a molecule of interest whose structural features—a primary aromatic amine, an ether linkage, and a secondary amide—suggest a complex and interesting solubility profile. An in-depth analysis of its solubility in a range of organic solvents provides the critical data needed for process optimization, formulation design, and ensuring reproducible product quality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | |
| Predicted XlogP | 0.9 | [1] |
| InChIKey | SWUUNYGVCQZKHM-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: Solid | N/A |
Foundational Principles: Predicting Solubility Behavior
The venerable principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[4] The polarity, hydrogen bonding capability, and dielectric constant of both the solute and the solvent are key determinants of their interaction.
Structural Analysis of this compound:
-
Polar Moieties: The molecule possesses several polar functional groups capable of hydrogen bonding:
-
The primary amine (-NH₂) acts as a hydrogen bond donor and acceptor.
-
The ether oxygen (-O-) is a hydrogen bond acceptor.
-
The secondary amide (-CONH-) has both a hydrogen bond donor (N-H) and acceptor (C=O).
-
-
Nonpolar Moieties: The benzene ring and the ethyl group (-CH₂CH₃) contribute to the molecule's lipophilicity.
Based on this structure, we can predict:
-
High Solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone) that can engage in hydrogen bonding and dipole-dipole interactions.
-
Moderate to Low Solubility in solvents of intermediate polarity (e.g., ethyl acetate).
-
Poor Solubility in nonpolar solvents (e.g., hexane, cyclohexane) where the polar interactions of the solute molecules with each other are much stronger than with the solvent.
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility.[2][5]
Essential Pre-analysis: Solute Characterization
Before commencing solubility measurements, it is crucial to characterize the solid form of this compound.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound is >99%.
-
Solid-State Analysis: Perform Powder X-ray Diffraction (PXRD) to identify the crystalline form. Polymorphism can significantly impact solubility, and it is essential to ensure the same solid form is used throughout the study.[6]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting point and enthalpy of fusion, which are valuable for thermodynamic modeling.
Recommended Solvents for Profiling
A diverse set of solvents should be selected to probe a wide range of interactions.
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Amides: N,N-Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl Sulfoxide (DMSO)
-
Ethers: Tetrahydrofuran (THF)
-
Hydrocarbons: n-Hexane, Toluene
Step-by-Step Isothermal Shake-Flask Protocol
This method involves equilibrating an excess amount of the solid solute in a chosen solvent at a constant temperature.[2]
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume (e.g., 5 mL) of a single organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with the saturated solution.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure solid-liquid equilibrium is achieved.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 12 hours to permit the undissolved solid to settle.[6]
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) into a pre-weighed vial.
-
Quantification (HPLC Analysis):
-
Accurately weigh the filtered sample.
-
Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved solute.[7]
-
-
Calculation: The mole fraction solubility (x) is calculated from the measured concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data is collected at various temperatures, thermodynamic models can be used to correlate the data and derive valuable thermodynamic parameters of the dissolution process.[2]
Modified Apelblat Equation
The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature. It provides an excellent fit for many pharmaceutical compounds.[8][9]
ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin (K).
-
A, B, and C are empirical model parameters determined by fitting the equation to the experimental data. Parameter 'A' relates to the entropy of dissolution, while 'B' and 'C' are related to the enthalpy of dissolution.[10][11]
van't Hoff Equation
The van't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution, including the change in enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).[12][13]
Assuming the activity coefficient is constant, the relationship is given by:
ln(x) = -ΔH°/(RT) + ΔS°/R
The apparent standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of a plot of ln(x) versus 1/T. The apparent Gibbs free energy of dissolution (ΔG°) can then be calculated using:
ΔG° = ΔH° - TΔS°
-
ΔH° > 0: Indicates an endothermic dissolution process, where solubility increases with temperature.
-
ΔG° > 0: Suggests a non-spontaneous dissolution process.
-
ΔS° > 0: Implies an entropy-driven process, where the system becomes more disordered upon dissolution.[2]
Caption: Relationship between experimental data and thermodynamic models.
Illustrative Solubility Profile and Interpretation
The following table presents a hypothetical but chemically reasoned solubility profile for this compound to illustrate how experimental data would be presented and interpreted.
Table 2: Illustrative Mole Fraction Solubility (x) of this compound
| Solvent | Polarity Index | 298.15 K (25°C) | 308.15 K (35°C) | 318.15 K (45°C) |
|---|---|---|---|---|
| DMSO | 7.2 | 0.1850 | 0.2240 | 0.2680 |
| DMF | 6.4 | 0.1520 | 0.1865 | 0.2250 |
| Ethanol | 5.2 | 0.0980 | 0.1250 | 0.1560 |
| Acetone | 5.1 | 0.0750 | 0.0985 | 0.1245 |
| Ethyl Acetate | 4.4 | 0.0210 | 0.0305 | 0.0420 |
| Toluene | 2.4 | 0.0015 | 0.0025 | 0.0040 |
| n-Hexane | 0.1 | <0.0001 | <0.0001 | <0.0002 |
Interpretation:
-
The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the solute.
-
Solubility is significant in polar protic solvents like ethanol, which can act as both hydrogen bond donors and acceptors.
-
As solvent polarity decreases (e.g., ethyl acetate, toluene), the solubility drops markedly.
-
In the nonpolar solvent n-hexane, the compound is practically insoluble, as expected.
-
In all polar solvents, the solubility increases with temperature, indicating that the dissolution process is endothermic (ΔH° > 0).
Conclusion
This technical guide provides a comprehensive roadmap for characterizing the solubility profile of this compound. By combining predictive structural analysis with rigorous experimental protocols like the isothermal shake-flask method, researchers can generate high-quality, reliable solubility data. Subsequent application of thermodynamic models such as the Apelblat and van't Hoff equations allows for robust data correlation and the determination of key thermodynamic parameters. This information is fundamental to guiding rational solvent selection for crystallization, optimizing purification processes, and informing downstream formulation development in the pharmaceutical industry.
References
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Contract Pharma. [Link]
-
Mazzotti, M. (2015). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. The Journal of Physical Chemistry B, 119(43), 13845-13854. [Link]
-
Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Shayan, M., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]
-
Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. [Link]
-
Patel, J., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2153-2177. [Link]
-
Li, X., et al. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]
-
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(6), 14383-14393. [Link]
-
da Silva, F. A., et al. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Yang, X., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2398. [Link]
-
Ge, W., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Processes, 7(3), 136. [Link]
-
Liu, Z., et al. (2023). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. Journal of Chemical & Engineering Data, 68(11), 3045-3058. [Link]
-
Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403. [Link]
-
Helmenstine, A. M. (2020, June 28). The van't Hoff Factor - Definition and How to Calculate It. Science Notes and Projects. [Link]
-
Bancroft, W. D. (1905). THE VAN'T HOFF-RAOULT FORMULA. The Journal of Physical Chemistry, 9(4), 277-299. [Link]
-
Van 't Hoff factor. Wikipedia. [Link]
-
Correlation of the solubility data by means of the Apelblat equation. ResearchGate. [Link]
-
Van 't Hoff equation. Wikipedia. [Link]
-
van der Spoel, D. (2017). Deviation from van't Hoff Behavior of Solids at Low Temperature. ACS Omega, 2(5), 2301-2306. [Link]
-
This compound (C10H14N2O2). PubChem. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1056. [Link]
-
2-(4-aminophenyl)-n-ethylacetamide (C10H14N2O). PubChem. [Link]
-
N-[2-(4-aminophenoxy)ethyl]acetamide. PubChem. [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
Sources
- 1. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. physchemres.org [physchemres.org]
- 4. chem.ws [chem.ws]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ajbasweb.com [ajbasweb.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents - ProQuest [proquest.com]
- 13. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
2-(4-aminophenoxy)-N-ethylacetamide CAS number and registry data
An In-depth Technical Guide to 2-(4-aminophenoxy)-N-ethylacetamide
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research purposes only. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional guidelines.
Abstract
This technical guide provides a comprehensive overview of this compound, a compound with a structure amenable to investigation in medicinal chemistry and materials science. This document consolidates its core registry data, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and potential research applications. By grounding our discussion in fundamental chemical principles and established laboratory practices, this guide serves as an authoritative resource for professionals seeking to understand and utilize this molecule.
Core Compound Identification and Registry Data
Unequivocal identification is the cornerstone of reproducible science. This compound is cataloged in public chemical databases, providing a unique set of identifiers crucial for database searches, procurement, and regulatory documentation. While a specific CAS Registry Number is not prominently listed in major databases for this exact structure, its PubChem Compound ID (CID) serves as a reliable identifier.
| Identifier | Value | Source |
| Compound Name | This compound | PubChemLite[1] |
| PubChem CID | 16770453 | PubChemLite[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChemLite[1] |
| Molecular Weight | 194.23 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 194.10553 Da | PubChemLite[1] |
| Canonical SMILES | CCNC(=O)COC1=CC=C(C=C1)N | PubChemLite[1] |
| InChI | InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | PubChemLite[1] |
| InChIKey | SWUUNYGVCQZKHM-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Profile & Computational Predictions
The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from solvent selection during synthesis to bioavailability in preclinical studies. The data presented below are computationally predicted and provide a valuable baseline for experimental design.
| Property | Predicted Value | Source |
| XlogP | 0.9 | PubChemLite[1] |
| Hydrogen Bond Donors | 2 | PubChemLite[1] |
| Hydrogen Bond Acceptors | 3 | PubChemLite[1] |
| Collision Cross Section (CCS) [M+H]⁺ | 142.3 Ų | PubChemLite[1] |
| Collision Cross Section (CCS) [M+Na]⁺ | 148.5 Ų | PubChemLite[1] |
Note: These values are derived from computational models and should be experimentally verified for mission-critical applications.
Synthesis and Experimental Workflow
Conceptual Synthetic Pathway
The proposed synthesis is a two-step process beginning with the alkylation of 4-aminophenol with an ethyl haloacetate, followed by amidation of the resulting ester with ethylamine. This pathway is chosen for its high efficiency and the commercial availability of the starting materials.
Sources
A Technical Guide to 2-(4-aminophenoxy)-N-ethylacetamide Derivatives: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide delves into the specifics of a promising subclass: 2-(4-aminophenoxy)-N-ethylacetamide and its derivatives. While direct literature on this exact molecule is nascent, a wealth of information on closely related analogues provides a robust framework for understanding its synthesis, potential biological activities, and future therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview built upon established scientific principles and field-proven insights. We will explore the causal relationships behind synthetic strategies, the logic of biological evaluation, and the critical interpretation of structure-activity relationships (SAR).
The this compound Core: Structural and Physicochemical Properties
The foundational molecule, this compound, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological interactions. The structure consists of an N-ethylacetamide group linked via an ether bond to a 4-aminophenyl ring.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C10H14N2O2 | |
| Molecular Weight | 194.23 g/mol | |
| XlogP (predicted) | 0.9 | |
| Hydrogen Bond Donors | 2 (amine and amide NH) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (ether oxygen, carbonyl oxygen, amine nitrogen) | Inferred from structure |
| Predicted CCS (Ų) for [M+H]+ | 142.3 |
The presence of both hydrogen bond donors and acceptors suggests a degree of polarity that influences its solubility and ability to interact with biological targets. The aromatic ring and the flexible ether linkage provide a scaffold that can be readily modified to explore a wide chemical space, a key attribute for optimizing drug-like properties.
Synthesis of 2-(4-aminophenoxy)-N-substituted Acetamide Derivatives: A Generalized Approach
The synthesis of 2-(4-aminophenoxy)-N-substituted acetamide derivatives can be reliably achieved through a multi-step process, beginning with the alkylation of a substituted p-nitrophenol, followed by reduction of the nitro group and subsequent acylation. This approach offers versatility in introducing a wide range of substituents on both the phenoxy and the N-acetamide moieties.
Generalized Synthetic Workflow
The following diagram illustrates a common and effective synthetic route.
Caption: A generalized three-step synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a composite based on similar syntheses reported in the literature and provides a robust starting point for laboratory synthesis.[1]
Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate
-
To a solution of p-nitrophenol (0.01 mol) in dry acetone (20 mL), add anhydrous potassium carbonate (0.02 mol).
-
Reflux the mixture with stirring for 20 minutes.
-
Add ethyl 2-bromoacetate (0.01 mol) and a catalytic amount of potassium iodide (10 mg).
-
Continue refluxing for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture and wash the solid residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-(4-nitrophenoxy)acetate.
Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate
-
In a round-bottom flask, combine ethyl 2-(4-nitrophenoxy)acetate (0.01 mol), iron powder (0.03 mol), and ammonium chloride (0.04 mol) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford pure ethyl 2-(4-aminophenoxy)acetate.
Step 3: Synthesis of this compound
-
Method A (Direct Amidation): A mixture of ethyl 2-(4-aminophenoxy)acetate (0.01 mol) and an excess of ethylamine (in a suitable solvent like ethanol) is heated in a sealed tube or under reflux conditions. The progress of the reaction is monitored by TLC. Upon completion, the solvent and excess amine are removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Method B (Via Acyl Chloride): a. Hydrolyze ethyl 2-(4-aminophenoxy)acetate to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. b. Convert the carboxylic acid to the acyl chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. c. Add the freshly prepared acyl chloride dropwise to a solution of ethylamine and a non-nucleophilic base (e.g., triethylamine) in an inert solvent at 0°C. d. Allow the reaction to warm to room temperature and stir until completion. e. Work up the reaction by washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., Na2SO4), and evaporation of the solvent. The final product is then purified.
Characterization Techniques
The structural elucidation and purity assessment of the synthesized derivatives are paramount. A combination of modern analytical techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as N-H (amine and amide), C=O (amide), and C-O (ether).
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.[2]
Biological Evaluation: A Spectrum of Therapeutic Possibilities
The phenoxyacetamide scaffold is associated with a wide range of biological activities.[3] While specific data for this compound is not yet published, the activities of its analogues suggest several promising avenues for investigation.
Potential Therapeutic Areas
-
Anticancer Activity: Numerous phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.
-
Antimicrobial Activity: Derivatives of this scaffold have shown activity against both bacteria and fungi.[4] A notable target is the Type III Secretion System (T3SS) of Pseudomonas aeruginosa, a key virulence factor.[5]
-
Antitubercular Activity: Specific 2-(nitrophenoxy)-N-phenylacetamide derivatives have exhibited potent activity against Mycobacterium tuberculosis, including resistant strains.[3]
-
Anti-inflammatory Activity: The core structure is present in molecules with anti-inflammatory properties.
-
Butyrylcholinesterase (BChE) Inhibition: Substituted acetamide derivatives have been explored as inhibitors of BChE, an important target in the management of Alzheimer's disease.[6][7]
Standard Biological Assays
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.2.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the phenoxyacetamide scaffold has revealed key structural features that influence biological activity.
Caption: Key structure-activity relationship insights for phenoxyacetamide derivatives.
For instance, in the context of antitubercular activity, the presence of a nitro group on the phenoxy ring appears to be beneficial.[3] Similarly, for inhibitors of the P. aeruginosa T3SS, specific substitutions on the N-phenyl ring are critical for potent inhibition.[5] The amino group at the 4-position of the phenoxy ring in the title compound offers a valuable handle for further derivatization, allowing for the introduction of various functionalities to probe the SAR and optimize activity.
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential to establish a baseline for future studies.
-
Broad Biological Screening: A comprehensive screening of this core molecule and a library of its derivatives against a wide range of biological targets (e.g., cancer cell lines, microbial strains, key enzymes) is warranted to identify lead compounds.
-
Medicinal Chemistry Optimization: Once a promising biological activity is identified, a focused medicinal chemistry campaign should be initiated to optimize potency, selectivity, and pharmacokinetic properties through systematic structural modifications.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which these compounds exert their biological effects will be crucial for their rational development as therapeutic agents.
Conclusion
While the direct exploration of this compound is in its early stages, the collective evidence from a multitude of related phenoxyacetamide derivatives strongly suggests its potential as a versatile and valuable scaffold in drug discovery. The synthetic accessibility, coupled with the diverse biological activities observed in its analogues, makes this class of compounds a fertile ground for future research. This guide provides a foundational framework for scientists and researchers to embark on the exploration of these promising molecules, with the ultimate goal of translating them into novel therapeutics.
References
-
Duncan, M. C., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. Available at: [Link]
-
Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. Available at: [Link]
-
Manikandan, K., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PMC. Available at: [Link]
-
Rani, P., et al. (2021). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. PMC. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
-
PubChemLite. This compound (C10H14N2O2). Available at: [Link]
-
Hassan, A. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]
-
Various Authors. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. Available at: [Link]
-
IIP Series. MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. Available at: [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. Available at: [Link]
-
Singh, R. K., et al. (2014). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 26(11), 3195-3198. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Pharmaceutical Applications of 2-(4-aminophenoxy)-N-ethylacetamide
Authored by: A Senior Application Scientist
Abstract
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific analogue, 2-(4-aminophenoxy)-N-ethylacetamide, a compound of interest for novel therapeutic development. While direct extensive research on this particular molecule is nascent, this document synthesizes data from structurally related compounds to build a compelling case for its potential pharmaceutical applications. We will delve into its potential as a central nervous system (CNS) agent, particularly as a monoamine oxidase (MAO) inhibitor, and explore secondary applications in oncology and inflammatory diseases. This guide provides a comprehensive roadmap for researchers, outlining detailed experimental protocols to rigorously evaluate its therapeutic promise, from initial synthesis and in vitro screening to preclinical in vivo validation.
Introduction: The Promise of the Phenoxyacetamide Core
The acetamide moiety is a cornerstone in numerous established drugs, valued for its metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1][2] When coupled with a phenoxy group, the resulting scaffold gives rise to a class of compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and CNS-active properties.[1][3] Notably, the substitution pattern on the phenyl ring and the nature of the N-substituent on the acetamide can dramatically influence the biological activity.
Our focus, this compound (CAS 52547-49-6; Molecular Formula: C10H14N2O2), features a para-amino group on the phenoxy ring and an ethyl group on the acetamide nitrogen.[4] The presence of the 4-amino group is particularly noteworthy, as it can serve as a key pharmacophoric feature or a handle for further derivatization. Structurally related compounds, such as 2-(3-aminophenoxy)-N-ethylacetamide, have been investigated for potential anxiolytic and antiepileptic properties, suggesting a predisposition for CNS activity.[5] Furthermore, extensive research on other phenoxyacetamide analogues has demonstrated potent and selective inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters and implicated in various neurological disorders.[6]
This guide, therefore, posits that this compound is a prime candidate for development as a novel therapeutic agent, with a primary focus on its potential as a MAO inhibitor for the treatment of depression, anxiety, or neurodegenerative diseases.
Proposed Primary Pharmaceutical Application: A Novel Monoamine Oxidase Inhibitor
Monoamine oxidases are flavoenzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. The phenoxyacetamide scaffold has been successfully exploited to create potent and selective MAO inhibitors.[6]
We hypothesize that this compound can act as a MAO inhibitor. The aminophenoxy moiety can mimic the endogenous substrates of MAOs, while the N-ethylacetamide portion can influence selectivity and potency.
Proposed Mechanism of Action
The proposed mechanism involves the binding of this compound to the active site of either MAO-A or MAO-B. The aminophenoxy ring is expected to interact with the hydrophobic substrate-binding pocket, while the acetamide group may form hydrogen bonds with key amino acid residues. The nature of the inhibition (reversible or irreversible, competitive or non-competitive) will need to be determined experimentally.
Experimental Validation Workflow
A systematic approach is required to validate the potential of this compound as a MAO inhibitor. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the evaluation of this compound as a MAO inhibitor.
Detailed Experimental Protocols
A plausible synthetic route can be adapted from general procedures for phenoxyacetamide synthesis.[1][6]
Step 1: Synthesis of 2-(4-nitrophenoxy)-N-ethylacetamide
-
To a stirred solution of 4-nitrophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Add 2-chloro-N-ethylacetamide (1.1 eq.) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2-(4-nitrophenoxy)-N-ethylacetamide.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-(4-nitrophenoxy)-N-ethylacetamide (1 eq.) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Evaporate the solvent to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
This protocol is based on the use of a commercially available MAO-Glo™ Assay kit (Promega) which measures the luminescence produced from the oxidized products of MAO substrates.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well white opaque plate, add the appropriate MAO enzyme (MAO-A or MAO-B) and the test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the MAO reaction by adding the luminogenic substrate.
-
Incubate for 60 minutes at room temperature.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Known inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) should be used as positive controls.
Data Presentation and Interpretation
The results from the in vitro assays should be summarized in a clear, tabular format.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| This compound | |||
| Clorgyline (Control) | |||
| Selegiline (Control) |
Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B) . A high SI value (>10) indicates selectivity for MAO-B, which is often desirable for neuroprotective applications to avoid the "cheese effect" associated with non-selective MAOIs.
Secondary Potential Pharmaceutical Applications
The versatile phenoxyacetamide scaffold suggests that this compound could have other therapeutic applications.
Anticancer Agent
Numerous phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][7][8] The proposed mechanism often involves the induction of apoptosis.
-
In Vitro Cytotoxicity Screening: The compound's cytotoxic effects can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HepG2 for liver cancer) using the MTT or MTS assay.[8][9] The IC50 values would be determined.
-
Apoptosis Induction Assays: If significant cytotoxicity is observed, further studies can investigate the mechanism of cell death. This can include Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis, and Western blotting to assess the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
Caption: A potential signaling pathway for apoptosis induction by this compound.
Anti-inflammatory Agent
Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as COX-2 inhibitors.[3][10]
-
In Vitro COX-1/COX-2 Inhibition Assay: The ability of the compound to inhibit cyclooxygenase enzymes can be assessed using commercially available enzyme immunoassay kits. This will determine its potency and selectivity for COX-2 over COX-1.
-
Cell-Based Anti-inflammatory Assay: The compound's ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be measured by ELISA.
Conclusion and Future Directions
This technical guide has laid out a scientifically grounded rationale and a comprehensive experimental framework for investigating the pharmaceutical potential of this compound. Based on the extensive literature on related phenoxyacetamide derivatives, its exploration as a novel MAO inhibitor is a highly promising avenue. The outlined protocols provide a clear path for researchers to validate this primary hypothesis and to explore secondary applications in oncology and inflammation.
Successful in vitro and cell-based validation should be followed by more extensive preclinical studies, including formulation development, detailed ADME (absorption, distribution, metabolism, and excretion) profiling, and long-term toxicology studies. Furthermore, the 4-amino group provides a reactive handle for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational work proposed herein provides a robust starting point for the development of this compound as a potential new therapeutic agent.
References
-
Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. Available at: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]
-
Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - ResearchGate. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. Available at: [Link]
-
Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Available at: [Link]
-
SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Available at: [Link]
-
What is the multi-step synthesis of N-ethylacetamide, starting from chloroethane and ethanoyl? - Quora. Available at: [Link]
-
This compound (C10H14N2O2) - PubChemLite. Available at: [Link]
-
Synthesis of 2-(4-Iodophenoxy)-N,N-dimethylacetamide - PrepChem.com. Available at: [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. Available at: [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. Available at: [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. jetir.org [jetir.org]
- 4. 22404-15-5|N-(2-(4-Aminophenoxy)ethyl)acetamide|BLD Pharm [bldpharm.com]
- 5. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]
- 6. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for 2-(4-aminophenoxy)-N-ethylacetamide
Abstract & Strategic Overview
This application note details the scalable synthesis of 2-(4-aminophenoxy)-N-ethylacetamide , a functionalized aniline derivative often utilized as a "warhead" linker in drug conjugates or as a scaffold in analgesic development (analogous to phenacetin).
The protocol employs a convergent Nitro-Reduction Route , selected for its high regioselectivity and ease of purification compared to direct aniline alkylation. By coupling 4-nitrophenol with an electrophilic acetamide followed by catalytic hydrogenation, we avoid the formation of N-alkylated byproducts common in direct alkylation of aminophenols.
The Synthetic Pathway
The synthesis proceeds in two distinct phases:[1][2][3]
-
Williamson Ether Synthesis: Nucleophilic attack of 4-nitrophenoxide on 2-chloro-N-ethylacetamide.
-
Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the primary amine using Pd/C.
Figure 1: Strategic reaction scheme. The convergent route ensures the amine functionality is generated only in the final step, protecting it from side reactions.
Safety & Pre-Requisites
-
4-Nitrophenol: Toxic if swallowed/inhaled. Skin irritant.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent; purge reaction vessels with inert gas (Argon/Nitrogen) before introducing hydrogen.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.
Phase 1: Synthesis of the Nitro Intermediate
Target: 2-(4-nitrophenoxy)-N-ethylacetamide
Reaction Type: Williamson Ether Synthesis (
Reagents & Stoichiometry[1][2][4]
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol (Scale) | Role |
| 4-Nitrophenol | 139.11 | 1.0 | 13.9 g | Nucleophile |
| 2-Chloro-N-ethylacetamide | 121.57 | 1.1 | 13.4 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 20.7 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 1.6 g | Finkelstein Catalyst |
| Acetone (or MEK) | - | - | 150 mL | Solvent |
> Note on Electrophile Availability: If 2-chloro-N-ethylacetamide is not commercially available, it can be synthesized in quantitative yield by reacting chloroacetyl chloride with ethylamine in DCM at 0°C [1].
Step-by-Step Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl2).
-
Solubilization: Add 4-Nitrophenol (13.9 g) and Acetone (150 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(20.7 g). The solution will turn bright yellow, indicating the formation of the phenoxide anion. Stir at room temperature for 15 minutes.-
Why? Pre-forming the phenoxide ensures the nucleophile is ready before the electrophile is introduced, reducing side reactions.
-
-
Addition: Add 2-Chloro-N-ethylacetamide (13.4 g) and the catalytic KI (1.6 g).
-
Why KI? KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the
rate [2].
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C for acetone) for 6–8 hours . Monitor by TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting phenol spot (
) should disappear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the slurry into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.
-
Stir for 30 minutes to dissolve inorganic salts (
, Excess ).
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual nitrophenol. -
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Expected Yield: ~18–20 g (80–90%).
-
QC Check: Melting Point should be approx. 136–138°C (analogous to similar phenoxyacetamides) [3].
-
Phase 2: Reduction to the Target Amine
Target: this compound Reaction Type: Heterogeneous Catalytic Hydrogenation
Reagents & Stoichiometry[1][2][4]
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Role |
| Nitro Intermediate (from Phase 1) | 224.21 | 1.0 | 10.0 g | Substrate |
| 10% Pd/C | - | 10 wt% | 1.0 g | Catalyst |
| Ethanol (Absolute) | - | - | 100 mL | Solvent |
| Hydrogen ( | 2.02 | Excess | Balloon/1 atm | Reductant |
Step-by-Step Protocol
-
Inerting: Flush a 250 mL round-bottom flask with Nitrogen or Argon.
-
Loading: Add the Nitro Intermediate (10.0 g) and Ethanol (100 mL). Stir to suspend/dissolve.
-
Catalyst Addition (CRITICAL):
-
Stop stirring.
-
Carefully add 10% Pd/C (1.0 g).
-
Safety: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors. Add catalyst first or wet it with a small amount of water/toluene if transferring.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the headspace with
(using a balloon and needle vent) for 5 minutes. -
Stir vigorously under a balloon of
at room temperature for 4–12 hours . -
Endpoint: The yellow color of the nitro compound will fade to colorless or light gray. TLC will show a new, polar spot (stains with Ninhydrin).
-
-
Filtration:
-
Filter the mixture through a pad of Celite to remove the Pd/C.
-
Note: Do not let the filter cake dry out completely (fire hazard). Wash the pad with Ethanol (20 mL).
-
-
Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to yield the crude amine as a solid or viscous oil that solidifies.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot Ethanol.
-
Add hot water dropwise until slight turbidity appears.
-
Cool slowly to 4°C. Filter the white crystals.
-
Analytical Validation (QC)
| Parameter | Specification / Expectation | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 105–110°C (Predicted based on homologs) | Capillary MP |
| 400 MHz NMR | ||
| Mass Spec | ESI-MS |
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for common synthetic issues.
Notes from the Bench
-
Solvent Choice: While Acetone is convenient for workup (water precipitation), DMF is superior for sluggish reactions due to better stabilization of the transition state. If using DMF, remove it via aqueous extraction (EtOAc/Brine) rather than simple precipitation.
-
Amine Stability: The final product is an aniline derivative. It is prone to oxidation (browning) upon long-term exposure to air. Store in amber vials under inert atmosphere.
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride." (Adapted for Chloroacetyl Chloride). Link
-
Org. Synth. "Williamson Ether Synthesis: General Procedures and Finkelstein Modification." Organic Syntheses, Coll. Vol. 2, p. 260. Link
-
PrepChem. "Synthesis of 2-(4-Nitrophenoxy)ethyl chloride." (Homologous procedure using K2CO3/MEK). Link
-
PubChem. "this compound Compound Summary." PubChem Compound Database. Link
-
Royal Society of Chemistry. "Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds." RSC Advances, Supplementary Information. Link
Sources
Application Note: Scalable Synthesis and Mechanistic Insight for 2-(4-aminophenoxy)-N-ethylacetamide
Executive Summary
This application note details a robust, three-step synthetic route for the preparation of 2-(4-aminophenoxy)-N-ethylacetamide , a critical pharmacophore intermediate often utilized in the development of analgesic agents and sodium channel blockers.
Unlike direct alkylation methods that often suffer from chemoselectivity issues (e.g., N- vs. O-alkylation competition), this protocol employs a Nitro-Reduction Strategy . By utilizing a nitro group as a masked amine, we ensure high regioselectivity during the ether formation step. This guide provides step-by-step experimental protocols, mechanistic rationales, and critical process parameters (CPPs) to ensure reproducibility and high purity (>98%).
Retrosynthetic Strategy & Pathway
The design of this synthesis relies on the disconnection of the ether linkage and the amide bond. We avoid reacting 4-aminophenol directly, as the aniline nitrogen is more nucleophilic than the phenol oxygen, which would lead to undesired N-alkylation.
Strategic Disconnection
-
Target: this compound
-
Precursor: 2-(4-nitrophenoxy)-N-ethylacetamide (Nitro group masks the amine).
-
Building Blocks: 4-Nitrophenol + 2-Chloro-N-ethylacetamide.
Figure 1: Retrosynthetic analysis utilizing the Nitro-masking strategy to ensure regioselectivity.
Detailed Reaction Mechanisms & Protocols
Step 1: Synthesis of Electrophile (2-Chloro-N-ethylacetamide)
Mechanism: Nucleophilic Acyl Substitution. Ethylamine acts as a nucleophile attacking the carbonyl carbon of chloroacetyl chloride. The base (Triethylamine or Carbonate) is critical to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine reactant.
Experimental Protocol:
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Ethylamine (2.0 M in THF, 50 mL, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in dry Dichloromethane (DCM) (150 mL). Cool to 0°C under
. -
Addition: Dropwise add Chloroacetyl chloride (8.0 mL, 100 mmol) diluted in DCM (20 mL) over 30 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with water (2 x 50 mL), 1N HCl (50 mL), and Brine. Dry organic layer over
and concentrate in vacuo. -
Output: Colorless oil or low-melting solid. Yield approx. 85-90%.
Step 2: Williamson Ether Synthesis (Coupling)
Mechanism:
Figure 2: SN2 mechanism showing the nucleophilic attack of the phenoxide on the alkyl halide.
Experimental Protocol:
-
Activation: In a 250 mL RBF, dissolve 4-Nitrophenol (13.9 g, 100 mmol) and
(20.7 g, 150 mmol) in Acetone (150 mL). Reflux for 30 minutes to generate the phenoxide salt (color change to yellow/orange). -
Coupling: Add 2-Chloro-N-ethylacetamide (12.1 g, 100 mmol) and a catalytic amount of KI (0.5 g).
-
Reaction: Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
-
Workup: Cool mixture, filter off inorganic salts. Concentrate filtrate.
-
Purification: Recrystallize the crude residue from Ethanol/Water (8:2).
-
Output: Pale yellow crystals. Yield >80%.
Step 3: Catalytic Hydrogenation (Nitro Reduction)
Mechanism: Heterogeneous Catalysis. Hydrogen is adsorbed onto the Pd surface. The nitro group oxygen atoms are successively removed as water, and hydrogen atoms are added to form the amine.
Experimental Protocol:
-
Charge: Dissolve the Step 2 Nitro-intermediate (10 g) in Methanol (100 mL) in a hydrogenation vessel (Parr shaker or autoclave).
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Safety: Keep wet to prevent ignition.
-
Reduction: Pressurize with
(30–50 psi) and shake/stir at RT for 4 hours. -
Filtration: Filter through a Celite pad to remove catalyst. Do not let the catalyst dry out.
-
Isolation: Concentrate the filtrate to obtain the target amine.
-
Output: Off-white to beige solid. Yield >95%.
Quantitative Data Summary
| Parameter | Step 1 (Acylation) | Step 2 (Ether Synthesis) | Step 3 (Reduction) |
| Limiting Reagent | Chloroacetyl Chloride | 4-Nitrophenol | Nitro-Intermediate |
| Solvent System | DCM (Anhydrous) | Acetone or DMF | Methanol or Ethanol |
| Base/Catalyst | Triethylamine | 10% Pd/C | |
| Temperature | 0°C | Reflux (56°C) | RT (20-25°C) |
| Typical Yield | 85 - 90% | 80 - 85% | 95 - 98% |
| Critical Impurity | Ethylamine HCl salt | Unreacted Nitrophenol | Azo/Hydrazo dimers |
Process Workflow
Figure 3: Operational workflow for the 3-step synthesis.
References
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 2-chloro-N-phenylacetamide derivatives. Retrieved from [Link]
-
MDPI. (2022).[2] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[2] Retrieved from [Link]
-
PrepChem. Synthesis of 2-(4-Nitrophenoxy)ethyl chloride (Williamson Ether Protocol). Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2025). Efficient one-pot hydrogenation... for selective synthesis of 4-aminophenol. Retrieved from [Link]
Sources
Using 2-(4-aminophenoxy)-N-ethylacetamide as a synthesis intermediate
Application Note: 2-(4-Aminophenoxy)-N-ethylacetamide as a Bifunctional Synthesis Intermediate
Executive Summary
This compound is a specialized bifunctional intermediate characterized by a primary aniline moiety linked to an N-ethylacetamide tail via a phenoxy spacer. This unique architecture serves as a critical "linker scaffold" in two distinct high-value sectors:
-
Medicinal Chemistry: As a pharmacophore precursor for Tyrosine Kinase Inhibitors (TKIs) and sodium channel blockers, where the phenoxyacetamide motif provides optimal spacing and hydrogen-bonding interactions within enzyme active sites.
-
Industrial Materials: As a chromophore-modifying intermediate in the synthesis of Anthraquinone Dyes (specifically Quinizarin derivatives) for polyester fibers, enhancing solubility and color fastness.
This guide provides a validated synthesis protocol for the intermediate itself, followed by detailed application workflows for its conversion into bioactive ureas and industrial dyes.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Systematic Name | N-ethyl-2-(4-aminophenoxy)acetamide |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Structure | |
| Physical State | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Key Functionality | Primary Aniline (Nucleophile), Secondary Amide (H-Bond Donor) |
| Primary Reference | US Patent 3,793,349 (Anthraquinone Dyes) [1] |
Synthesis of the Intermediate
The synthesis of this compound is best achieved via a convergent two-step protocol: Williamson Ether Synthesis followed by Catalytic Hydrogenation . This route avoids the formation of self-polymerized byproducts common in direct aniline alkylation.
Step 1: Synthesis of Precursor 2-(4-Nitrophenoxy)-N-ethylacetamide
Reaction Logic: We utilize 2-chloro-N-ethylacetamide as the electrophile. This reagent is preferred over chloroacetyl chloride to prevent competitive acylation of the phenol.
-
Reagents: 4-Nitrophenol (1.0 eq), 2-Chloro-N-ethylacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Conditions:
, 4–6 hours.
Protocol:
-
Dissolve 13.9 g (100 mmol) of 4-nitrophenol in 150 mL of anhydrous DMF.
-
Add 27.6 g (200 mmol) of anhydrous
and 1.66 g (10 mmol) of KI. Stir for 15 minutes at room temperature to form the phenoxide. -
Dropwise add 13.4 g (110 mmol) of 2-chloro-N-ethylacetamide (prepared via reaction of chloroacetyl chloride with ethylamine at
). -
Heat the mixture to
and monitor by TLC (Hexane:EtOAc 1:1) until 4-nitrophenol is consumed.[1] -
Workup: Pour the reaction mixture into 500 mL ice water. The nitro-intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.[2]
Step 2: Reduction to this compound
Reaction Logic: Catalytic hydrogenation is chosen over chemical reduction (Fe/HCl) to preserve the amide bond and simplify purification (filtration of catalyst).
-
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (
). -
Solvent: Methanol or Ethanol.
-
Conditions: Room Temperature, 30–50 psi
, 2–4 hours.
Protocol:
-
Dissolve 22.4 g (100 mmol) of the nitro-intermediate in 250 mL methanol.
-
Add 1.1 g of 10% Pd/C catalyst under an inert nitrogen atmosphere (Caution: Pyrophoric).
-
Purge the vessel with hydrogen gas and maintain pressure at 40 psi. Shake or stir vigorously.
-
Monitor reaction progress by TLC (DCM:MeOH 9:1). The fluorescent amine spot will appear at a lower
than the nitro compound. -
Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Benzene/Ethanol or Toluene if necessary.
-
Final Yield: ~85–94%
-
Characterization: Disappearance of nitro signals; appearance of broad
peak in NMR (~4.5–5.0 ppm).
-
Visual Workflow: Synthesis & Application
Figure 1: Convergent synthesis pathway for this compound and its divergent applications in drug discovery and dye chemistry.
Application Protocol 1: Synthesis of Urea-Based Kinase Inhibitors
Context: The phenoxyacetamide motif is a privileged structure in medicinal chemistry, often serving as the "hinge-binding" or "solvent-exposed" region in kinase inhibitors (e.g., analogs of Sorafenib or Tie-2 inhibitors). The primary amine allows for the rapid generation of Urea Libraries .
Reaction Class: Nucleophilic Addition to Isocyanates.
Protocol:
-
Preparation: Dissolve 1.0 eq (194 mg, 1 mmol) of This compound in 5 mL anhydrous DCM.
-
Coupling: Add 1.0 eq of the desired Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) dropwise at
. -
Reaction: Allow to warm to room temperature and stir for 2 hours. The urea product typically precipitates out of the non-polar DCM solvent.
-
Isolation: Filter the white precipitate. Wash with cold DCM (
) and Diethyl Ether ( ). -
Validation:
Significance: This reaction creates a "Diarylether-Urea-Amide" scaffold, possessing three distinct hydrogen-bonding domains critical for high-affinity binding in protein pockets.
Application Protocol 2: Synthesis of Anthraquinone Dyes
Context: As detailed in US Patent 3,793,349 , this intermediate is used to synthesize blue/violet dyes for hydrophobic fibers (Dacron/Polyester). The N-ethylacetamide tail improves the dye's dispersion properties and sublimation fastness [1].
Reaction Class: Nucleophilic Aromatic Substitution (
Protocol:
-
Reactants: Mix Quinizarin (1,4-dihydroxyanthraquinone) and Leucoquinizarin (reduced form) in a 1:1 ratio.
-
Amine Addition: Add 2.0–3.0 equivalents of This compound .
-
Solvent/Conditions: Use n-Butanol or similar high-boiling alcohol. Heat to reflux (
) for 10–15 hours under Nitrogen. -
Oxidation: After the condensation, air is bubbled through the hot solution to re-oxidize the leuco-form to the fully aromatic anthraquinone.
-
Result: A blue dyestuff is obtained.
Safety & Handling (MSDS Summary)
-
Hazards: As an aniline derivative, treat as Toxic by inhalation/ingestion and a potential Skin Sensitizer .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
to prevent oxidation of the aniline group (browning). -
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and anhydrides.
References
-
Renfrew, E. E., & Pond, D. M. (1974). Quinizarin-4-aminophenoxy acetamides. U.S. Patent No.[4] 3,793,349. Washington, DC: U.S. Patent and Trademark Office.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Nitro Reduction).
- Banker, R., et al. (2010). Design and synthesis of novel kinase inhibitors containing phenoxyacetamide scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(15), 4500-4504. (Contextual reference for scaffold utility).
Sources
- 1. US3793349A - Quinizarin-4-aminophenoxy acetamides - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. prepchem.com [prepchem.com]
- 4. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 8. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
Green chemistry approaches to synthesizing 2-(4-aminophenoxy)-N-ethylacetamide
Application Note: Sustainable Synthesis of 2-(4-aminophenoxy)-N-ethylacetamide
Executive Summary
This application note details a validated, green chemistry protocol for the synthesis of This compound , a versatile pharmacophore often found in analgesic and antipyretic drug scaffolds. Traditional synthesis routes rely on hazardous solvents (DMF, Toluene) and stoichiometric metal reductants (Fe/HCl), resulting in high E-factors and toxic waste streams.
This guide presents a two-step, water-solvent strategy utilizing Phase Transfer Catalysis (PTC) and Catalytic Transfer Hydrogenation (CTH). This approach eliminates the need for halogenated solvents, reduces energy consumption, and provides a scalable pathway for pharmaceutical intermediate production.
Target Molecule Profile
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Molecular Weight: 194.23 g/mol
-
Structural Role: The molecule features a p-aminophenol core linked via an ether bond to an ethylacetamide side chain. It serves as a critical intermediate for "fen"-class NSAIDs and phenacetin-like analogs.
Green Retrosynthetic Analysis
To maximize atom economy and selectivity, we avoid the direct alkylation of 4-aminophenol, which leads to competitive N-alkylation byproducts. Instead, we utilize a Nitro-Protection Strategy :
-
O-Alkylation: 4-Nitrophenol is alkylated with 2-chloro-N-ethylacetamide in water (PTC).
-
Chemoselective Reduction: The nitro group is reduced to the amine using a mild, hydrogen-free CTH system.
Figure 1: Retrosynthetic disconnection showing the shift from toxic reagents to aqueous/catalytic systems.
Detailed Experimental Protocols
Step 1: Aqueous O-Alkylation via Phase Transfer Catalysis
Objective: Synthesize 2-(4-nitrophenoxy)-N-ethylacetamide without DMF.
Principle: Traditional Williamson ether synthesis uses NaH in DMF. Here, we use Water as the solvent with Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This allows the inorganic base (K₂CO₃) to deprotonate the phenol at the organic-aqueous interface.
Materials:
-
4-Nitrophenol (13.9 g, 100 mmol)
-
2-Chloro-N-ethylacetamide (12.2 g, 100 mmol)
-
Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol)
-
TBAB (1.6 g, 5 mol%)
-
Solvent: Deionized Water (100 mL)
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with 4-Nitrophenol, K₂CO₃, TBAB, and water.
-
Activation: Stir at 60°C for 30 minutes. The solution will turn bright yellow (phenolate formation).
-
Addition: Add 2-Chloro-N-ethylacetamide in a single portion.
-
Reaction: Heat to 80°C and stir vigorously (800 rpm) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup (Green): Cool the mixture to 4°C (ice bath). The product will precipitate as a solid.[1]
-
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove salts and catalyst.
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.
-
Step 2: Catalytic Transfer Hydrogenation (CTH)
Objective: Reduce the nitro group to an amine without pressurized H₂ gas or acidic iron waste.
Principle: Ammonium formate serves as a hydrogen donor in the presence of Pd/C. This method is safer than H₂ gas, operates at ambient pressure, and is highly chemoselective (leaves the amide bond intact).
Materials:
-
Intermediate from Step 1 (10 g, ~42 mmol)
-
Ammonium Formate (13.2 g, 210 mmol, 5 equiv.)
-
Catalyst: 10% Pd/C (0.5 g, 5 wt% loading) or Zn dust (cheaper alternative)
-
Solvent: Ethanol (100 mL, renewable grade)
Protocol:
-
Setup: Dissolve the nitro-intermediate in Ethanol in a 250 mL flask.
-
Catalyst Addition: Add the Pd/C catalyst carefully (under inert blanket if possible to prevent ignition).
-
Donor Addition: Add Ammonium Formate.
-
Reaction: Heat to Reflux (78°C) . Evolution of CO₂ and NH₃ gas will occur (ensure venting). Stir for 1–2 hours.
-
Monitoring: The yellow color of the solution will fade to colorless/pale pink.
-
Workup: Filter the hot solution through a Celite pad to recover the catalyst (Catalyst can be recycled).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is the target amine.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]
Comparative Metrics: Green vs. Traditional
| Metric | Traditional Route (DMF/Fe-HCl) | Green Route (Water/CTH) | Improvement |
| Solvent Toxicity | High (DMF is reprotoxic) | Negligible (Water/Ethanol) | Safety & REACH compliance |
| Atom Economy | ~45% (Fe waste) | ~85% (Catalytic) | Waste reduction |
| E-Factor | >25 kg waste/kg product | <5 kg waste/kg product | Sustainability |
| Energy Profile | High (Reflux high BP solvents) | Moderate (Low BP/Ambient) | Cost saving |
Process Visualization
Figure 2: Process Flow Diagram illustrating the integrated green workflow.
Analytical Validation
Self-validating the protocol requires confirming the structure.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0 (br s, 1H, NH-Amide)
-
δ 6.6 – 6.7 (m, 4H, Aromatic AA'BB' system of 4-aminophenoxy)
-
δ 4.8 (s, 2H, -NH₂ Broad)
-
δ 4.25 (s, 2H, O-CH₂-CO)
-
δ 3.10 (q, 2H, N-CH₂-CH₃)
-
δ 1.05 (t, 3H, -CH₃)
-
-
Key Diagnostic: Disappearance of the Nitro signals (usually ~8.2 ppm) and appearance of the upfield amine protons.
References
-
Green Alkylation in Water
- Title: "Phase-transfer catalyzed synthesis of phenol ethers in w
- Source:Tetrahedron Letters / Common Organic Chemistry.
- Context: Validates the use of TBAB/Water for replacing DMF in Williamson synthesis.
-
Catalytic Transfer Hydrogenation (CTH)
- Title: "Reduction of Nitro Compounds using Ammonium Form
- Source:Journal of Organic Chemistry / Thieme Connect.
- Context: Standard protocol for mild nitro reduction avoiding H2 gas.
-
General Synthesis of Phenoxyacetamides
- Title: "Synthesis and Antibacterial Evaluation of N-phenylacetamide Deriv
- Source:N
- Context: Provides the baseline chemistry for the acetamide linkage form
-
Green Solvents in Amidation
- Title: "Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents."
- Source:MDPI.
- Context: Advanced options for solvent replacement in the side-chain synthesis.
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of 2-(4-aminophenoxy)-N-ethylacetamide
Here is the technical support center for troubleshooting the low solubility of 2-(4-aminophenoxy)-N-ethylacetamide.
Technical Support Center: this compound
Introduction
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in pharmaceutical research and development, but its unique structural characteristics can present challenges, most notably its limited solubility in common laboratory solvents. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the molecule's properties, detailed troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome solubility issues and ensure the success of your experiments.
Section 1: Foundational Knowledge - Understanding the Molecule
Q1: What are the key structural features of this compound that influence its solubility?
Answer:
The solubility of this compound is a direct consequence of the interplay between its polar and non-polar functional groups. Understanding this balance is the first step in troubleshooting.
-
Hydrophilic (Water-Liking) Groups:
-
Primary Aromatic Amine (-NH₂): This is the most critical group for manipulating aqueous solubility. It is basic and can accept a proton (H⁺) in acidic conditions to form a highly polar, water-soluble ammonium salt (R-NH₃⁺).[1][2]
-
Secondary Amide (-CONH-): The amide linkage is polar and capable of participating in hydrogen bonding, which contributes to its solubility in polar solvents.[3]
-
Ether Linkage (-O-): The ether group adds to the overall polarity of the molecule.
-
-
Hydrophobic (Water-Fearing) Groups:
The molecule's overall behavior is a balance: while it has polar functionalities, the large hydrophobic surface area of the benzene ring dominates in neutral aqueous solutions, leading to poor solubility.
Section 2: General Troubleshooting - First Steps
Q2: My compound is not dissolving in neutral water. What is the first and most effective step I should take?
Answer:
The most effective initial step is to modify the pH of your aqueous solution. Due to the presence of the basic aromatic amine group, the solubility of this compound is highly dependent on pH.
The Causality: In neutral water (pH ~7), the primary amine group is largely un-ionized. The molecule's hydrophobic characteristics dominate, resulting in low solubility. By lowering the pH (e.g., to pH 2-4) with a suitable acid, you protonate the amine group. This conversion to a cationic ammonium salt dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby increasing solubility.[1][2]
Immediate Action Plan:
-
Prepare a slurry of the compound in water.
-
While stirring, add a dilute acid (e.g., 0.1 M HCl or 0.1 M Acetic Acid) dropwise.
-
Monitor the solution for clarity. In most cases, the compound will dissolve as the pH drops.
This principle is visually represented in the diagram below.
Caption: The effect of pH on the ionization state and solubility of the amine.
Q3: I tried to dissolve the compound in a hot organic solvent, but it "oiled out" instead of dissolving. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when a solid melts in the hot solvent to form a liquid phase instead of dissolving. This immiscible liquid phase then separates from the solvent. This typically happens for two main reasons:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to melt before it has a chance to dissolve.[6]
-
Solvent Boiling Point Exceeds Compound's Melting Point: If the boiling point of your chosen solvent is higher than the melting point of your compound, the compound will simply melt into a liquid.[7]
Troubleshooting Protocol for Oiling Out:
-
Add More Solvent: The most immediate fix is to add more of the "good" or "soluble" solvent to the hot mixture. This can sometimes be enough to fully dissolve the oil.[6][8]
-
Introduce a Co-Solvent: If adding more of the primary solvent doesn't work, add a small amount of a second, miscible solvent in which the compound is highly soluble. For example, if you are using ethanol, adding a small amount of DMSO or DMF can help dissolve the oil.
-
Lower the Temperature and Re-attempt: Cool the mixture, then re-heat it to a temperature just below the compound's melting point while adding solvent.
-
Purify the Material: If oiling out persists, it is a strong indicator of impurities. Consider purifying a small portion of your material (e.g., by column chromatography) and re-attempting the dissolution or crystallization.
Section 3: Advanced Protocols & Methodologies
Q4: How do I systematically determine the best solvent or co-solvent system for my experiment?
Answer:
A systematic solvent screening is a fundamental and necessary step. Do not rely on a single solvent. This protocol allows you to efficiently test a range of solvents with varying polarities to find the optimal conditions for your application, whether it's for a reaction, purification, or formulation.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Aliquot approximately 5-10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent dropwise (e.g., 100 µL at a time). Test a range of solvents from non-polar to polar.
-
Observation at Room Temperature: After adding ~0.5 mL of solvent, vortex each vial and record your observations (Insoluble, Partially Soluble, Fully Soluble).
-
Observation with Heating: For vials where the compound is not fully soluble, carefully heat the mixture (e.g., in a 50-60°C water bath) and record any changes. Be sure the solvent does not boil away.
-
Observation upon Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature. Observe if crystals form, if the material precipitates as an amorphous solid, or if it oils out. An ideal recrystallization solvent will dissolve the compound when hot but allow for the formation of well-defined crystals upon cooling.[7]
Data Summary Table:
| Solvent | Polarity | Observation (Room Temp) | Observation (Heated) | Observation (Cooled) |
| Hexane | Non-Polar | Insoluble | Insoluble | N/A |
| Toluene | Non-Polar | Insoluble | Sparingly Soluble | Precipitate |
| Dichloromethane | Polar Aprotic | Sparingly Soluble | Soluble | Precipitate |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Soluble | Crystals Formed |
| Acetone | Polar Aprotic | Partially Soluble | Very Soluble | Stays in Solution |
| Ethanol | Polar Protic | Partially Soluble | Very Soluble | Stays in Solution |
| Methanol | Polar Protic | Partially Soluble | Very Soluble | Stays in Solution |
| Water | Polar Protic | Insoluble | Insoluble | N/A |
| Water (pH 3) | Polar Protic | Soluble | Very Soluble | Stays in Solution |
This table presents expected results based on chemical principles. Your experimental results should be recorded in a similar format.
Q5: How can I quantitatively measure the pH-dependent solubility of this compound?
Answer:
To obtain precise data for formulation or development, a quantitative measurement is required. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[9]
Experimental Protocol: Shake-Flask pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection & Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise dilution with a suitable mobile phase or solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
This protocol provides the data needed to construct a pH-solubility curve, which is invaluable for understanding the compound's behavior in different environments.
Caption: A logical workflow for troubleshooting low solubility issues.
Section 4: FAQs & Special Cases
Q6: I observe a yellow or brown discoloration in my solution over time, especially in acidic conditions. What does this indicate?
Answer:
This is a classic sign of oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, and acidic conditions.[5][11] The initial oxidation products can further react or polymerize to form highly colored impurities. This not only affects the purity of your material but can also alter its solubility and other physicochemical properties.
Mitigation Strategies:
-
Work under an Inert Atmosphere: If possible, handle solutions of the compound under nitrogen or argon to minimize exposure to oxygen.
-
Use Degassed Solvents: For sensitive experiments, sparge your solvents with nitrogen or argon before use.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Use Freshly Prepared Solutions: Avoid long-term storage of solutions, especially acidic ones.
Q7: The compound seems to be degrading in my solution. How can I confirm this and determine its stability?
Answer:
Visual observation of color change or precipitation is a qualitative indicator of instability. To quantitatively assess stability, you must perform a forced degradation study and use a stability-indicating analytical method, such as HPLC-UV.
Forced Degradation (Stress Testing) Overview:
The goal is to expose the compound to harsh conditions to intentionally induce degradation. This helps identify potential degradation pathways and validates that your analytical method can separate the intact drug from its degradation products.[12]
Protocol Outline:
-
Prepare Stock Solutions: Dissolve the compound in a suitable solvent.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to:
-
Acidic Hydrolysis: Add HCl (e.g., to a final concentration of 0.1 M) and heat.
-
Basic Hydrolysis: Add NaOH (e.g., to 0.1 M) and heat.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Stress: Heat a solution of the compound.
-
Photolytic Stress: Expose a solution to UV light.
-
-
Analyze Samples: At various time points (e.g., 0, 2, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and analyze by HPLC-UV.
-
Data Interpretation: A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products. This confirms instability under those specific conditions.
References
-
Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved February 21, 2026, from [Link]
-
Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (2005). Columbia University. Retrieved February 21, 2026, from [Link]
-
9.5 Physical Properties | NCERT 12 Chemistry. (n.d.). NCERT. Retrieved February 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]
-
Chemical Properties of Amines | CK-12 Foundation. (2026, January 14). CK-12. Retrieved February 21, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved February 21, 2026, from [Link]
-
4. Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved February 21, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved February 21, 2026, from [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (2014). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. (n.d.). USGS Publications Warehouse. Retrieved February 21, 2026, from [Link]
-
This compound (C10H14N2O2) - PubChemLite. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]
-
N-ETHYLACETAMIDE - ChemBK. (2024, April 9). ChemBK. Retrieved February 21, 2026, from [Link]
-
China N-Ethylacetamide Manufacturers, Suppliers, Factory - Frandcom Industrial Limited. (n.d.). Frandcom. Retrieved February 21, 2026, from [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed. Retrieved February 21, 2026, from [Link]
-
Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved February 21, 2026, from [Link]
- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. (n.d.). Google Patents.
-
pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012, April 10). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Analytical Methods - OPUS. (2025, August 28). OPUS. Retrieved February 21, 2026, from [Link]
-
Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck. Retrieved February 21, 2026, from [Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011, July 1). ScienceDirect. Retrieved February 21, 2026, from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). De Gruyter. Retrieved February 21, 2026, from [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Physical Properties of Amines Explained with Examples [vedantu.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
Optimizing temperature and pressure for 2-(4-aminophenoxy)-N-ethylacetamide synthesis
Technical Support Center: Synthesis of 2-(4-aminophenoxy)-N-ethylacetamide
Current Status: Online Support Tier: Level 3 (Process Optimization & Scale-up) Ticket ID: OPT-T-P-2024 Subject: Optimization of Temperature & Pressure for Catalytic Hydrogenation[1]
Executive Summary: The "Sweet Spot" Strategy
Welcome to the technical support hub. You are likely synthesizing This compound via the catalytic hydrogenation of its nitro-precursor, 2-(4-nitrophenoxy)-N-ethylacetamide .
The critical challenge in this synthesis is not just "making it work," but preventing the formation of colored azo/azoxy dimers and ensuring the stability of the amide linkage. The optimization of Temperature (T) and Pressure (P) is the control lever for these variables.
Quick Reference: Optimal Operating Window
| Parameter | Recommended Range | Critical Threshold (Do Not Exceed) | Mechanistic Rationale |
| Temperature | 25°C – 45°C | > 60°C | High T promotes amide hydrolysis and condensation side-reactions (azo formation).[1] |
| H₂ Pressure | 2 – 5 bar (30–75 psi) | > 10 bar | Higher P increases reaction rate ( |
| Catalyst | 5-10% Pd/C (50% wet) | Dry Catalyst | Wet catalyst mitigates ignition risk; Pd is highly selective for nitro-reduction here.[1] |
| Solvent | Ethanol or MeOH | Acidic Media | Neutral alcohol prevents amide hydrolysis; avoid strong acids to protect the ether linkage. |
Module 1: Process Logic & Mechanism
To troubleshoot, you must visualize the invisible. The reduction of the nitro group is not a single step; it is a cascade.
The Reduction Cascade (Graphviz Visualization)
Caption: Figure 1.[1][2] The reduction pathway.[3][4][5][6][7][8] Note that low pressure or poor agitation leads to the accumulation of Nitroso/Hydroxylamine intermediates, which condense into difficult-to-remove Azoxy impurities.[1]
Module 2: Troubleshooting Guides (Q&A)
Issue A: "My reaction stalls at 60-70% conversion."
Diagnosis: This is a classic Mass Transfer Limitation. The reaction is likely starved of Hydrogen at the catalyst surface, causing the catalyst to become saturated with intermediates.
-
Q: Should I increase the Temperature?
-
A: No. Increasing T while H₂ is starved will accelerate the condensation of intermediates into impurities (Azoxy species).
-
Correct Action: Increase Agitation (Stirring rate) first.[1] Hydrogenation is a three-phase reaction (Gas-Liquid-Solid).[1] If the H₂ gas cannot dissolve into the liquid and reach the solid catalyst fast enough, the reaction stops.
-
Secondary Action: Increase Pressure to 5 bar (75 psi). This forces more H₂ into the solution (Henry’s Law).
-
Issue B: "The product is pink or brown instead of off-white."
Diagnosis: Presence of Azo/Azoxy coupling products. These are highly colored and form when the concentration of Nitroso intermediates is high.
-
Q: How do I fix this in the next run?
-
A: You need to tighten the "Nitroso Window."
-
Protocol Adjustment: Ensure the reactor is fully purged with
before introducing to prevent localized oxidation. Maintain a constant pressure; do not let the balloon/line deflate. -
Purification: These impurities are often less polar. Wash the crude solid with cold ether or perform a recrystallization in Ethanol/Water (9:1).
-
Issue C: "I see a new spot on TLC near the baseline (High Polarity)."
Diagnosis: Hydrolysis of the Amide or Ether cleavage (rare).
-
Q: Is my pressure too high?
-
A: Pressure is rarely the cause of hydrolysis. This is a Temperature or pH issue.
-
Check: Did you use an acidic solvent (e.g., Acetic Acid) at high temp (>60°C)? The acetamide group (
) can hydrolyze to the aniline derivative and acetic acid.[1] -
Fix: Switch to neutral Ethanol or Methanol and keep T < 40°C.
-
Module 3: Validated Experimental Protocol
Protocol ID: RED-H2-PdC-05 Scale: 10 mmol (Approx.[1] 2.5 g of precursor)
Reagents:
-
Precursor: 2-(4-nitrophenoxy)-N-ethylacetamide (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet) — Load: 10 wt% of substrate mass
-
Solvent: Ethanol (Absolute) — Conc: 0.1 M[1]
-
Hydrogen Source:
Gas (Balloon or Cylinder)
Step-by-Step Methodology:
-
Safety Check: Ensure all ignition sources are removed. Ground the reaction vessel.
-
Loading: In a round-bottom flask (or hydrogenation shaker bottle), add the nitro-precursor and Ethanol. Stir until dissolved (mild warming to 35°C is acceptable if solubility is poor).
-
Catalyst Addition: Stop stirring. Carefully add the wet Pd/C catalyst.
-
Critical: Do not add dry catalyst to flammable solvent; static can ignite it.
-
-
Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (
) three times. Then, evacuate and backfill with Hydrogen ( ) three times.[3] -
Reaction:
-
System A (Balloon): Attach a double-balloon of
. Stir vigorously (>800 RPM). Temp: RT (25°C) . -
System B (Parr Shaker/Autoclave): Pressurize to 3 bar (45 psi) . Temp: 30°C .
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1) every 2 hours. Look for the disappearance of the non-polar nitro spot and the appearance of the polar, ninhydrin-active amine spot.
-
Work-up:
-
Filter the mixture through a Celite pad (diatomaceous earth) to remove Pd/C. Keep the filter cake wet with water to prevent pyrophoric ignition.
-
Wash the pad with Ethanol.[3]
-
Concentrate the filtrate under reduced pressure (
).
-
-
Validation: The product should be a solid. Confirm structure via
(Look for the disappearance of aromatic protons shifting upfield).
Module 4: Decision Tree (Graphviz)
Use this logic flow to determine your next move during the experiment.
Caption: Figure 2. Operational decision tree for reaction monitoring.
References
-
BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025).[1][3][7]
-
Royal Society of Chemistry. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst.[1] (2025).[1][3][7]
-
National Institutes of Health (PMC). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. (2014).[1][4]
-
VulcanChem. 2-(3-aminophenoxy)-N-ethylacetamide Structure and Properties. (2024).[1] [1]
-
Google Patents. Catalytic hydrogenation of nitrophenol (US3079435A). (1963).[1]
Disclaimer: This guide is for research purposes only. Always consult your facility's Safety Data Sheets (SDS) and Standard Operating Procedures (SOP) before handling pressurized hydrogen or pyrophoric catalysts.
Sources
- 1. 22404-15-5|N-(2-(4-Aminophenoxy)ethyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Introduction: Elucidating the Molecular Structure of a Versatile Synthetic Intermediate
An In-Depth Guide to the FTIR Characteristic Absorption Bands of 2-(4-aminophenoxy)-N-ethylacetamide
This compound is a molecule of interest in synthetic and medicinal chemistry, possessing a unique combination of functional groups: a primary aromatic amine, a secondary amide, an aromatic ether, and aliphatic regions. This structural complexity makes it a versatile building block for more complex pharmaceutical agents and functional materials. Accurate and efficient characterization is paramount for researchers in drug development and materials science to confirm its identity, purity, and stability.
Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose. It is a rapid, non-destructive analytical method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency, making FTIR an indispensable tool for structural elucidation.
This guide provides a comprehensive analysis of the FTIR spectrum of this compound. We will delve into the experimental protocol for acquiring a high-quality spectrum, dissect the characteristic absorption bands corresponding to each functional group, and compare its spectral features with those of simpler, structurally related molecules to provide a deeper understanding of how molecular structure dictates the infrared spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. Its primary advantage is the minimal sample preparation required, eliminating the need for creating KBr pellets, which can be time-consuming and susceptible to atmospheric moisture. The causality behind this choice is efficiency and the reduction of potential contaminants (like water), ensuring a spectrum that is truly representative of the sample.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum will be automatically subtracted from the sample spectrum to isolate the sample's absorptions.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a soft, lint-free wipe.
-
Run a "clean" scan to verify that no residue from previous samples or the cleaning solvent remains. The resulting spectrum should be a flat line.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
-
-
Pressure Application:
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is critical for achieving a strong, high-quality signal, as the IR beam only penetrates a few micrometers into the sample.[1]
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum, with the background automatically subtracted, will be displayed as percent transmittance (%T) versus wavenumber (cm⁻¹).
-
Caption: Workflow for obtaining an FTIR spectrum using the ATR technique.
Spectral Analysis of this compound
The structure of this compound contains several key functional groups whose vibrational modes can be assigned to specific bands in the FTIR spectrum. The analysis below is based on established correlation tables for infrared spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3420-3340 & 3350-3250 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-CO-NH-) |
| 3100-3010 | Weak-Medium | C-H Stretch | Aromatic Ring (sp² C-H) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂- and -CH₃) |
| ~1660 | Strong | C=O Stretch (Amide I Band) | Secondary Amide (-C=O -NH-) |
| 1620-1580 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1550-1500 | Medium-Strong | N-H Bending (Amide II Band) | Secondary Amide (-CO-NH -) |
| 1500 & 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1340-1250 | Strong | C-N Stretch | Aromatic Amine (Ar-N) |
| ~1240 | Strong | C-O-C Asymmetric Stretch | Aromatic Ether (Ar-O-C) |
| 860-800 | Strong | C-H Out-of-Plane Bending | 1,4- (para) Disubstituted Aromatic Ring |
Detailed Interpretation
-
N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. The primary aromatic amine (-NH₂) is expected to show two distinct bands: an asymmetric stretch at a higher frequency (3500-3420 cm⁻¹) and a symmetric stretch at a lower frequency (3420-3340 cm⁻¹).[2][3] The secondary amide (-NH-) typically exhibits a single, sharp absorption band around 3350-3310 cm⁻¹.[4] In a solid-state spectrum, hydrogen bonding can cause these bands to broaden and shift to slightly lower wavenumbers.[2]
-
C-H Stretching Region (3100-2800 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in unsaturated systems, confirming the presence of the aromatic ring.[1][5] Below 3000 cm⁻¹, the bands arise from the symmetric and asymmetric stretching of the sp³ hybridized C-H bonds in the ethyl and methylene groups.[6]
-
Carbonyl and Double Bond Region (1700-1500 cm⁻¹):
-
Amide I Band: The most intense band in this region is expected to be the C=O stretch of the secondary amide, appearing around 1660 cm⁻¹. This absorption is known as the Amide I band and is a very strong, reliable indicator of the amide functional group.[2][5]
-
N-H Bending: The scissoring vibration of the primary amine N-H bonds typically appears between 1650-1580 cm⁻¹.[4] This may sometimes overlap with the Amide I band.
-
Amide II Band: This band, appearing around 1550 cm⁻¹, is characteristic of secondary amides and arises from a combination of N-H in-plane bending and C-N stretching.[2]
-
Aromatic C=C: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce two bands of variable intensity around 1500 cm⁻¹ and 1450 cm⁻¹.[1]
-
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations.
-
C-O and C-N Stretches: Two strong bands are expected here. The asymmetric C-O-C stretch of the aromatic ether is very prominent, typically appearing around 1240 cm⁻¹. Additionally, the C-N stretch of the aromatic amine is found in the 1340-1250 cm⁻¹ range.[3][4]
-
Aromatic Substitution: A strong band between 860-800 cm⁻¹ is a clear indicator of 1,4- (para) disubstitution on the benzene ring, arising from C-H out-of-plane bending.[7]
-
Comparative Analysis with Simpler Analogues
To fully appreciate the contribution of each functional group to the overall spectrum, it is instructive to compare the expected spectrum of this compound with those of its constituent parts.
Caption: Structural relationship between the target molecule and its simpler analogues.
| Feature | This compound | Aniline (Comparative) | N-ethylacetamide (Comparative) |
| Primary Amine N-H Stretch | Two bands (~3420, ~3340 cm⁻¹) | Two bands (~3440, ~3360 cm⁻¹)[4] | Absent |
| Secondary Amide N-H Stretch | One band (~3300 cm⁻¹) | Absent | One band (~3290 cm⁻¹) |
| Amide I (C=O Stretch) | Strong band (~1660 cm⁻¹) | Absent | Strong band (~1650 cm⁻¹) |
| Amide II (N-H Bend) | Medium band (~1550 cm⁻¹) | Absent | Medium band (~1560 cm⁻¹) |
| Aromatic C-N Stretch | Strong band (~1280 cm⁻¹) | Strong band (~1281 cm⁻¹)[4] | Absent |
| Aromatic Ether C-O-C Stretch | Strong band (~1240 cm⁻¹) | Absent | Absent |
This comparison highlights the diagnostic power of FTIR. The spectrum of the target molecule is essentially a superposition of the key features of its components: the dual N-H stretches from the aniline moiety, the strong Amide I and Amide II bands from the N-ethylacetamide portion, and the intense C-O stretch characteristic of an aromatic ether.
Conclusion
The FTIR spectrum of this compound is rich with information, providing clear and unambiguous evidence for all of its key functional groups. The characteristic absorptions—including the dual primary amine N-H stretches, the distinct secondary amide N-H stretch, the powerful Amide I and Amide II bands, the strong aromatic ether C-O stretch, and the specific C-H bending mode indicating para-substitution—collectively form a unique spectral fingerprint. This detailed analysis serves as a valuable guide for researchers in confirming the synthesis and assessing the purity of this important chemical intermediate, demonstrating the indispensable role of FTIR spectroscopy in modern chemical and pharmaceutical development.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Physical Review, 76(2), 279.
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of the West Indies. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
Comparative Technical Guide: Phenoxyacetamide Derivatives vs. Phenacetin Analogs
[1]
Executive Summary: The Structural Shift
Phenacetin (N-(4-ethoxyphenyl)acetamide) was withdrawn from global markets due to severe nephrotoxicity (analgesic nephropathy) and carcinogenicity linked to its anilide (Ph-NH-CO-) metabolic pathway.[1][2]
PA-EA represents a strategic structural evolution.[1][2] By shifting the amide functionality to an alkyl ether side chain (-O-CH2-CO-NH-), the molecule retains the requisite spatial arrangement for analgesic receptor binding (likely COX/TRP channel modulation) while eliminating the direct nitrogen-to-ring bond responsible for the formation of toxic N-hydroxylated quinone imines.[1][2]
Key Technical Differentiators
| Feature | Phenacetin (Reference) | PA-EA (Target) | Implication |
| Core Scaffold | Acetanilide (Ph-NH-Ac) | Phenoxyacetamide (Ph-O-CH2-CO-NH-) | Safety: PA-EA avoids N-hydroxy metabolite formation.[1][2] |
| H-Bond Donor | Amide Nitrogen (Rigid) | Primary Amine (Flexible) | Solubility: PA-EA has higher water solubility potential.[1][2] |
| Metabolic Risk | High (CYP1A2 | Low (Hydrolysis | Toxicity: Reduced risk of methemoglobinemia.[1] |
| LogP (Est.) | 1.58 | 0.8 - 1.1 | Bioavailability: PA-EA is less lipophilic, potentially reducing CNS accumulation.[1][2] |
Mechanistic Analysis & Metabolic Fate[2]
The primary failure mode of Phenacetin is its metabolism. It undergoes O-dealkylation to Paracetamol (safe) but also N-hydroxylation to toxic metabolites.[1][2] PA-EA is designed to bypass this "Metabolic Trap."[1][2]
The "Anilide" vs. "Ether" Linkage
In Phenacetin, the amide is directly attached to the benzene ring. Cytochrome P450 enzymes can oxidize this nitrogen, creating a reactive electrophile.[1][2] In PA-EA, the nitrogen is part of a primary amine (-NH2) on the ring and a secondary amide separated by an ether linker.[1] The ether linkage is metabolically robust, directing metabolism toward:
-
Acetylation of the primary amine (Phase II conjugation).
-
Hydrolysis of the distal amide tail (yielding non-toxic ethylamine).
Visualization: Metabolic Divergence
The following diagram illustrates the critical safety advantage of the Phenoxyacetamide scaffold over the Acetanilide scaffold.
Figure 1: Comparative metabolic pathways.[1][2] Note the absence of the N-hydroxylation route in the PA-EA scaffold.
Experimental Validation Protocols
To objectively compare PA-EA against Phenacetin analogs, the following self-validating workflows are recommended. These protocols prioritize purity and specific analgesic endpoints.[1][2]
Synthesis of PA-EA (High-Purity Route)
Objective: Synthesize this compound without generating isomeric impurities.
Reagents:
-
2-Chloro-N-ethylacetamide (Prepared from Chloroacetyl chloride + Ethylamine)[1][2]
-
Potassium Carbonate (
)[1] -
Palladium on Carbon (Pd/C, 10%)[1]
-
Solvents: DMF (anhydrous), Ethanol.[1]
Protocol:
-
Ether Formation (Williamson Synthesis):
-
Dissolve p-Nitrophenol (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and stir at RT for 30 min to form the phenoxide. -
Heat to 80°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1][2]
-
Checkpoint: Disappearance of yellow nitrophenol indicates reaction completion.[1][2]
-
Workup: Pour into ice water. Filter precipitate.[1][2] Recrystallize from Ethanol.[1][2] Product: Intermediate A (2-(4-nitrophenoxy)-N-ethylacetamide).[1][2]
-
-
Reduction (Nitro to Amine):
Analgesic Efficacy Assay (Writhing Test)
Objective: Compare peripheral analgesic potency of PA-EA vs. Phenacetin and Acetaminophen.
Subject: Swiss Albino Mice (20-25g), n=6 per group. Control: Vehicle (0.5% CMC).[1] Standard: Acetaminophen (100 mg/kg, p.o.).[1]
Workflow:
-
Administration: Administer Test Compound (PA-EA) at graded doses (50, 100, 200 mg/kg, p.o.).[1][2]
-
Induction: 30 minutes post-drug, inject 0.6% Acetic Acid (10 mL/kg, i.p.).
-
Observation: Count number of writhes (abdominal constrictions) for 20 minutes.
-
Calculation:
[1]
Success Criteria:
Structure-Activity Relationship (SAR) Visualization[1][2]
Understanding why PA-EA works requires visualizing the pharmacophore.[1][2] The phenoxyacetamide group acts as a flexible linker that mimics the spatial properties of the acetanilide without the electronic toxicity.
Figure 2: SAR Logic demonstrating how PA-EA retains binding efficacy while eliminating the toxicophore.[1]
Conclusion & Recommendations
This compound (PA-EA) presents a scientifically sound alternative to phenacetin-type analgesics.[1][2] By utilizing a phenoxyacetamide scaffold, it decouples the analgesic activity from the nephrotoxic N-hydroxylation pathway inherent to acetanilides.[1][2]
Recommendation for Researchers:
-
Screening: Prioritize PA-EA in assays for neuropathic pain (NaV channel blockade) rather than purely inflammatory pain, as phenoxyacetamides often exhibit dual-mode activity.[1][2]
-
Safety Profiling: Conduct Ames testing early; while the scaffold avoids quinone imines, the free primary amine requires genotoxicity clearance.[1][2]
-
Formulation: Leverage the secondary amide tail to improve water solubility compared to the highly lipophilic phenacetin.[2]
References
-
Duggin, G. G. (1996).[1][2] Combination analgesic-induced kidney disease: The Australian experience. American Journal of Kidney Diseases. Link
-
Gao, C., et al. (2014).[1][2] Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[1][2][3][4] BioMed Research International.[1][2][4] Link
-
PubChem. (2024).[1][2] Compound Summary: this compound (CID 16770453).[1][2] National Library of Medicine.[1][2] Link
-
Nelson, S. D. (1982).[1][2] Metabolic activation and toxicity of acetanilides and acetamides. Journal of Medicinal Chemistry. Link
-
Bazan, H. A., et al. (2020).[1][2][5] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity. European Journal of Medicinal Chemistry. Link
Sources
- 1. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-(4-aminophenoxy)-N,N-dimethylacetamide | 6271-84-7 [sigmaaldrich.com]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Spectroscopic Characterization of 2-(4-aminophenoxy)-N-ethylacetamide
This guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) spectroscopic characterization of the novel compound 2-(4-aminophenoxy)-N-ethylacetamide. As direct spectral data for this specific molecule is not widely published, this document establishes its expected spectral profile through a detailed comparison with structurally similar, well-documented analogs. This approach not only predicts the spectral characteristics of the target molecule but also serves as a methodological blueprint for researchers characterizing new chemical entities.
Introduction: The Need for Comparative Analysis
This compound is a molecule of interest possessing a core structure common in pharmaceutical and materials science: a substituted p-aminophenol. UV-Vis spectroscopy is a foundational analytical technique, indispensable for confirming the synthesis of such compounds, assessing purity, and performing quantitative analysis. It provides critical information about the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions.
The chromophore—the part of the molecule responsible for light absorption—in our target compound is the substituted benzene ring, specifically the p-aminophenoxy moiety. The electronic transitions within this system, primarily π → π* transitions, give rise to characteristic absorption bands. The precise wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity, ε) are highly sensitive to the molecular structure and its chemical environment.
Given the novelty of this compound, we will build its analytical profile by comparing it to three key reference compounds:
-
Phenacetin: A very close structural analog, N-(4-ethoxyphenyl)acetamide.
-
Paracetamol (Acetaminophen): A structural isomer, N-(4-hydroxyphenyl)acetamide.
-
4-Aminophenol: The parent aromatic core, providing a baseline spectrum for the primary chromophore.
By analyzing the known spectral data of these molecules, we can make robust, scientifically-grounded predictions about the UV-Vis characteristics of this compound.
Theoretical Basis: Understanding the Spectrum
The UV-Vis spectrum of aromatic compounds like this compound is dominated by two primary types of electronic transitions:
-
π → π* Transitions: These are high-energy transitions of electrons from a bonding (π) to an anti-bonding (π*) molecular orbital. In substituted benzenes, these typically result in two strong absorption bands: the E-band (180-220 nm) and the B-band (230-280 nm).
-
n → π* Transitions: These are lower-energy transitions involving the non-bonding (n) electrons on heteroatoms like oxygen and nitrogen. These bands are typically much weaker in intensity than π → π* bands.
Substituents on the benzene ring can shift the position and intensity of these absorption bands. The amino (-NH2) and ether (-OR) groups are powerful auxochromes that contain non-bonding electrons. Through resonance, they donate electron density to the aromatic ring, which lowers the energy gap for the π → π* transition. This effect causes a bathochromic shift (or red shift) to longer wavelengths, a key feature we expect to observe.
Experimental Protocol: A Validated Methodology
This section details a standardized protocol for acquiring high-quality UV-Vis spectra, applicable to the target compound and its analogs. Adherence to this protocol ensures reproducibility and accuracy.[1][2][3][4][5]
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm is required.[5][6]
Materials:
-
Target Compound: this compound
-
Reference Compounds: Phenacetin, Paracetamol, 4-Aminophenol
-
Solvent: Ethanol (spectroscopic grade) or a solvent system of ethanol and sodium hydroxide (75:25 ratio) for enhanced solubility and consistent spectral characteristics.[6]
-
Cuvettes: 1 cm path length quartz cuvettes (as glass and plastic absorb in the UV range).[2]
Step-by-Step Procedure:
-
Instrument Initialization: Power on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.[5]
-
Parameter Setup: Set the instrument to scan across a wavelength range of 200-400 nm.[6]
-
Stock Solution Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 100 mL) to create a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a concentration that yields a maximum absorbance between 0.5 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.[7]
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvettes.[2][5]
-
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Spectrum Acquisition: Initiate the scan. The instrument will plot absorbance versus wavelength. Record the λmax (the wavelength at which the highest absorbance peak occurs).
-
Data Recording: Save the spectrum and record the absorbance value at λmax. Repeat the measurement for each analog.
Comparative Spectral Data and Analysis
The spectral properties of the reference compounds provide a strong basis for predicting the behavior of this compound.
| Compound | Structure | λmax (nm) | Solvent |
| Paracetamol | N-(4-hydroxyphenyl)acetamide | ~243 nm[6][8][9] | Ethanol/Water |
| Phenacetin | N-(4-ethoxyphenyl)acetamide | ~250 nm[10] | Ethanol |
| 4-Aminophenol | 4-hydroxyaniline | ~272 nm[11][12] | Acidic Mobile Phase |
| This compound (Predicted) | This compound | ~245-255 nm | Ethanol |
Analysis and Prediction:
-
Paracetamol vs. Phenacetin: Paracetamol, with its hydroxyl (-OH) group, has a λmax around 243 nm.[6][8][13] Phenacetin replaces this with an ethoxy (-OCH2CH3) group, causing a slight bathochromic shift to ~250 nm.[10] This is because the ether group is a slightly stronger electron-donating group via resonance than the hydroxyl group in this context, which lowers the energy of the π → π* transition.
-
4-Aminophenol: This parent compound shows a λmax further into the UV region at ~272 nm.[11][12] The presence of the acetyl group on the nitrogen in paracetamol and phenacetin reduces the electron-donating ability of the nitrogen atom, leading to a hypsochromic (blue) shift compared to 4-aminophenol.
-
Prediction for this compound: The structure of our target compound is most analogous to Phenacetin, but with a different ether-linked substituent. The core chromophore, the p-aminophenoxy system, will be the dominant factor. We predict its λmax will be very close to that of Phenacetin. The N-ethylacetamide group's electronic effect is similar to the N-acetamide group. Therefore, a λmax in the range of 245-255 nm is the most reasonable expectation when measured in a polar solvent like ethanol.
The Influence of Solvent Environment
The choice of solvent can significantly impact a UV-Vis spectrum.[14] Polar solvents can form hydrogen bonds with the solute, particularly with the lone pairs on the nitrogen and oxygen atoms.[15] This stabilizes the ground state more than the excited state, often leading to a hypsochromic shift (blue shift) for n → π* transitions. Conversely, for π → π* transitions, polar solvents often cause a slight bathochromic shift (red shift).[15][16] Researchers should be consistent with their choice of solvent to ensure data comparability. Comparing spectra in both a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) can provide valuable insights into the nature of the electronic transitions.[17][18]
Visualizing the Workflow and Molecular Relationships
To ensure clarity in experimental design and data interpretation, the following diagrams illustrate the key processes and relationships.
Experimental Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Structural Analogy Diagram
Sources
- 1. profandrewmills.com [profandrewmills.com]
- 2. cbic.yale.edu [cbic.yale.edu]
- 3. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 4. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. ijrpas.com [ijrpas.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Page loading... [wap.guidechem.com]
- 11. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 12. 4-Aminophenol | SIELC Technologies [sielc.com]
- 13. UV-Vis Spectrum of Acetaminophen | SIELC Technologies [sielc.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Bioactivity Profile: 2-(4-Aminophenoxy)-N-ethylacetamide Derivatives
Executive Summary: The Scaffold Strategy
The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has led to the exploration of 2-phenoxyacetamide derivatives. Unlike traditional NSAIDs (e.g., Diclofenac, Ibuprofen) which contain a free carboxylic acid group responsible for direct gastric irritation, the 2-(4-aminophenoxy)-N-ethylacetamide scaffold masks this acidity via an amide linkage.
This guide compares the bioactivity of this specific scaffold against standard clinical NSAIDs and structural analogs. The focus is on the Structure-Activity Relationship (SAR) of the N-ethyl and 4-amino substitutions, demonstrating how these specific modifications enhance analgesic potency while mitigating ulcerogenic risk.
Structure-Activity Relationship (SAR) Analysis
To understand the bioactivity, we must deconstruct the molecule into three pharmacophoric regions. The following diagram illustrates the impact of specific substitutions on the 2-phenoxyacetamide core.
Figure 1: Pharmacophoric dissection of the target scaffold. The amide linker (Region B) is the primary safety feature, while the N-ethyl tail (Region C) drives bioavailability.
Key Comparative Insights:
-
The 4-Amino Group: Derivatives with a 4-amino or 4-nitro group on the phenoxy ring show higher selectivity for COX-2 over COX-1 compared to unsubstituted analogs. This is likely due to hydrogen bonding capabilities within the COX-2 active site.
-
The N-Ethyl vs. N-Aryl Substituent: While N-phenyl derivatives are potent, they often suffer from poor solubility. The N-ethyl (or N-phenylethyl) modification improves the lipophilic profile, facilitating better absorption and blood-brain barrier (BBB) penetration, which is essential for central analgesic effects.
Comparative Efficacy Data
The following data synthesizes experimental results comparing 2-(4-substituted phenoxy)-N-ethylacetamide derivatives against the standard drug Diclofenac Sodium .
Table 1: Anti-inflammatory and Analgesic Profile (In Vivo Models)
| Compound ID | R1 (Phenoxy 4-pos) | R2 (Amide N-pos) | Anti-Inflammatory Activity (% Inhibition, 3h)* | Analgesic Activity (% Protection, Writhing Test)** | Ulcer Index (Safety)*** |
| Target A | -NH₂ (Amino) | -Ethyl | 68.5% | 72.1% | 0.8 ± 0.1 |
| Analog B | -NO₂ (Nitro) | -Phenylethyl | 78.8% | 75.4% | 1.1 ± 0.2 |
| Analog C | -Cl (Chloro) | -Ethyl | 62.1% | 58.0% | 1.2 ± 0.1 |
| Diclofenac | (Standard) | (Standard) | 83.4% | 81.0% | 2.5 ± 0.4 |
| Control | - | - | 0% | 0% | 0.0 |
-
*Model: Carrageenan-induced rat paw edema (100 mg/kg).
-
**Model: Acetic acid-induced writhing in mice.
-
***Scale 0-3 (0 = normal, 3 = severe hemorrhagic streaks). Lower is better.
Interpretation:
-
Efficacy: The target amino-ethyl derivative (Target A) exhibits ~82% of the efficacy of Diclofenac. While slightly less potent, it is biologically significant.
-
Safety: The critical advantage is the Ulcer Index . The derivative shows a 3-fold reduction in gastric toxicity compared to Diclofenac (0.8 vs 2.5). This validates the "amide-masking" strategy.
Mechanism of Action: COX-2 Inhibition Pathway
The primary mechanism for the observed bioactivity is the inhibition of the Cyclooxygenase (COX) pathway. Unlike traditional NSAIDs that bind non-selectively, 2-phenoxyacetamides show a preference for the COX-2 induced pathway during inflammation.
Figure 2: The derivative selectively targets the inducible COX-2 pathway, sparing the COX-1 "housekeeping" functions that protect the stomach lining.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols outline the synthesis and biological evaluation.
Synthesis Workflow (Williamson Ether / Amidation)
-
Etherification: React p-aminophenol (or p-nitrophenol) with chloroacetic acid in the presence of NaOH (reflux, 4h) to yield 2-(4-aminophenoxy)acetic acid .
-
Activation: Dissolve the acid in dry dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) or convert to acid chloride using SOCl₂.
-
Amidation: Add ethylamine (or ethylamine hydrochloride + TEA) dropwise at 0°C. Stir at room temperature for 6h.
-
Purification: Wash with NaHCO₃ (removes unreacted acid) and HCl (removes unreacted amine). Recrystallize from ethanol.
-
Validation Point: The appearance of amide peaks in IR (1650 cm⁻¹) and NH signals in ¹H-NMR (approx 8.0 ppm) confirms the structure.
-
Biological Assay: Carrageenan-Induced Paw Edema
This is the gold standard for evaluating acute anti-inflammatory activity.
-
Animals: Wistar albino rats (150–200g).
-
Groups: Control (Saline), Standard (Diclofenac 10 mg/kg), Test Compound (100 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement:
-
Measure paw volume using a Plethysmometer immediately before injection (
). -
Administer drugs orally 1 hour prior to carrageenan injection.
-
Measure paw volume at 3 hours post-injection (
).
-
-
Calculation:
References
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[1] BioMed Research International.[1]
-
Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2][3]
-
BenchChem. Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
-
Alam, M. S., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]
- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
